molecular formula C20H25BrN2O2 B12689843 (9S)-6'-Methoxycinchonan-9-ol monohydrobromide CAS No. 6363-60-6

(9S)-6'-Methoxycinchonan-9-ol monohydrobromide

Cat. No.: B12689843
CAS No.: 6363-60-6
M. Wt: 405.3 g/mol
InChI Key: HDZGBIRSORQVNB-VJAUXQICSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Quinidine is typically synthesized from quinine through a base-catalyzed epimerization process . This method involves the conversion of quinine to quinidine using a strong base, such as sodium hydroxide, under controlled conditions. The reaction is followed by purification steps to isolate quinidine.

Industrial Production Methods

In industrial settings, quinidine is produced through a similar epimerization process, but on a larger scale. The process involves the extraction of quinine from the Cinchona bark, followed by its conversion to quinidine using base-catalyzed epimerization. The final product is then purified and crystallized to obtain quinidine monohydrobromide .

Chemical Reactions Analysis

Types of Reactions

Quinidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinidine monohydrobromide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinidine is unique due to its specific action on sodium channels and its use as a class IA antiarrhythmic agent. Unlike quinine, which is primarily used to treat malaria, quinidine is specifically used for cardiac arrhythmias . Hydroquinidine and dihydroquinidine share similar properties but differ in their pharmacokinetics and potency .

Properties

CAS No.

6363-60-6

Molecular Formula

C20H25BrN2O2

Molecular Weight

405.3 g/mol

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide

InChI

InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19+,20-;/m0./s1

InChI Key

HDZGBIRSORQVNB-VJAUXQICSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br

Origin of Product

United States

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